Structural Uniqueness within the Morpholino‑Triazine Urea Series
The compound possesses a 4‑chloro‑6‑morpholino‑1,3,5‑triazine core linked via a 1,4‑phenylene spacer to a 3‑methylurea terminus. This exact substitution pattern is not exemplified in the major patent families covering morpholino‑triazine ureas [1]. In contrast, the closest patent‑exemplified analogs typically bear a 4‑methylsulfonyl or 4‑alkylthio group on the triazine and a cyclopropyl‑ or 2‑hydroxyethyl‑urea moiety on the terminal phenyl ring [1]. While quantitative bioactivity data for the target compound are absent from the public domain, the structural divergence from the extensively characterized analogs implies that SAR cannot be linearly extrapolated without experimental validation.
| Evidence Dimension | Substituent pattern on the triazine and urea groups |
|---|---|
| Target Compound Data | 4‑chloro on triazine; N‑methyl urea terminus |
| Comparator Or Baseline | Patent EP2758379B1 exemplars: 4‑methylsulfonyl or 4‑methylthio on triazine; N‑cyclopropyl or N‑(2‑hydroxyethyl) urea terminus |
| Quantified Difference | Not quantifiable (no shared assay data available) |
| Conditions | Structural comparison based on Markush structures and specific examples in EP2758379B1 |
Why This Matters
The structural dissimilarity indicates that the compound occupies a distinct region of chemical space, and procurement of the exact compound—rather than an easily accessible patent exemplar—is essential for exploring novel SAR hypotheses or avoiding unexpected selectivity shifts.
- [1] European Patent EP2758379B1. Urea and carbamate derivatives of 2-morpholino-1,3,5-triazine as mTOR inhibitors for the treatment of immunological or proliferative diseases. Published 2016‑10‑19. View Source
